Dichloro(1,10-phenanthroline)palladium(II)
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Overview
Description
Dichloro(1,10-phenanthroline)palladium(II): is an organometallic compound with the chemical formula C12H8Cl2N2Pd . It is a coordination complex where palladium is bonded to two chlorine atoms and one 1,10-phenanthroline ligand. This compound is known for its catalytic properties and is widely used in various organic synthesis reactions .
Mechanism of Action
Target of Action
Dichloro(1,10-phenanthroline)palladium(II) is a catalyst that primarily targets various types of coupling reactions . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon bonds in organic synthesis . It aids in the carbonylation of alkyl nitrites, arylation reactions, and multiple acetylene insertions under the Sonogashira reaction protocol . It also assists in cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents and the hydrophosphinylation of alkenes and alkynes .
Biochemical Pathways
The biochemical pathways affected by Dichloro(1,10-phenanthroline)palladium(II) are primarily those involved in the formation of carbon-carbon bonds. This includes the Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . The downstream effects of these reactions include the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science.
Result of Action
The primary result of the action of Dichloro(1,10-phenanthroline)palladium(II) is the facilitation of carbon-carbon bond formation in various types of coupling reactions . This leads to the synthesis of complex organic molecules, which can be used in a variety of applications.
Action Environment
The action of Dichloro(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can also affect the compound’s catalytic activity and stability .
Biochemical Analysis
Biochemical Properties
It is known to be a catalyst for various biochemical reactions
Cellular Effects
It is known to affect the aggregation of human prion protein PrP106-126
Molecular Mechanism
As a catalyst, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(1,10-phenanthroline)palladium(II) can be synthesized by reacting 1,10-phenanthroline with palladium(II) chloride. The reaction typically takes place in an organic solvent such as methanol or ethanol under inert gas conditions (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory preparation methods. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: Dichloro(1,10-phenanthroline)palladium(II) is involved in various types of reactions, including:
Oxidation and Reduction Reactions: It can participate in redox reactions, where it acts as a catalyst.
Substitution Reactions: The chlorine atoms can be substituted by other ligands in the presence of suitable reagents.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base like potassium carbonate.
Heck Reaction: Involves aryl halides and alkenes, usually in the presence of a base and a phosphine ligand.
Sonogashira Coupling: Involves aryl halides and terminal alkynes, often in the presence of a copper co-catalyst.
Major Products: The major products of these reactions are often complex organic molecules, including biaryl compounds, styrenes, and enynes, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: Dichloro(1,10-phenanthroline)palladium(II) is extensively used as a catalyst in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly valuable in the synthesis of complex organic molecules .
Biology and Medicine: Research has shown that this compound can affect the aggregation of proteins, such as the human prion protein PrP106-126, which is relevant in studying neurodegenerative diseases .
Industry: In industrial applications, it is used in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic efficiency and selectivity .
Comparison with Similar Compounds
- Dichloro(2,2’-bipyridine)palladium(II)
- Dichloro(1,10-phenanthroline)nickel(II)
- Dichloro(1,10-phenanthroline)platinum(II)
Uniqueness: Dichloro(1,10-phenanthroline)palladium(II) is unique due to its high catalytic efficiency and selectivity in various coupling reactions. Compared to its nickel and platinum analogs, the palladium complex often exhibits superior reactivity and broader applicability in organic synthesis .
Properties
CAS No. |
14783-10-9 |
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Molecular Formula |
C12H8Cl2N2Pd |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
palladium(2+);1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
YGAISFRMWCCXCG-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pd]Cl |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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